[2-(6-aminopyridin-2-yl)phenyl]methanol
Description
[2-(6-Aminopyridin-2-yl)phenyl]methanol is a pyridine derivative featuring a phenylmethanol group at the 2-position of a 6-aminopyridine ring. The amino and hydroxymethyl substituents confer unique electronic and steric properties, making it valuable in coordination chemistry and catalysis. Its synthesis often involves bromopyridine intermediates (e.g., 2-amino-6-bromopyridine) via cross-coupling or cyclopropanation strategies, yielding moderate to high efficiencies (75–92%) . The compound’s structure enables metal chelation, particularly with zinc, for applications in phosphodiester cleavage and nucleic acid catalysis .
Properties
IUPAC Name |
[2-(6-aminopyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-7-3-6-11(14-12)10-5-2-1-4-9(10)8-15/h1-7,15H,8H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVYXWZPFTVPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Amino vs. Methyl/Bromo Groups
(6-Methylpyridin-2-yl)methanol (CAS 1122-71-0)
- Structure: Methyl group at the 6-position instead of amino.
- Properties: Molecular weight: 123.16 g/mol vs. ~229.3 g/mol (target compound). Reduced electron-donating capacity compared to the amino group, lowering metal-chelation efficiency . Commercial availability suggests simpler synthesis, unlike the target compound’s challenging amination steps .
(6-Bromo-5-methoxypyridin-2-yl)methanol
- Structure : Bromo and methoxy substituents at the 5- and 6-positions.
- Properties: Bromine enhances electrophilicity, enabling cross-coupling reactions.
Functional Group Variations: Methanol vs. Esters/Amides
Ethyl 2-(6-Aminopyridin-2-yl)acetate (CAS 1197231-86-9)
- Structure: Ethyl ester replaces phenylmethanol.
- Properties: Higher lipophilicity due to the ester group, favoring membrane permeability in biological systems. Lower hydrogen-bonding capacity compared to methanol, reducing solubility in polar solvents .
N-(6-Aminopyridin-2-yl)acetamide (CAS 1075-62-3)
- Structure : Acetamide group at the 6-position.
- Properties: Melting point: 158–162°C, indicating strong intermolecular H-bonding. Solubility in methanol comparable to the target compound, but acetamide’s dual H-bond donors/acceptors may enhance crystallinity .
Positional Isomerism: 6-Amino vs. 4-Amino Derivatives
(2-Aminopyridin-4-yl)methanol
- Structure: Amino group at the 4-position instead of 4.
- Properties: Altered electronic effects: 4-amino directs substitution to the 2- and 6-positions, unlike 6-amino’s activation of the 2- and 4-positions . Potential differences in metal coordination geometry due to substituent positioning.
Research Findings and Implications
- Synthetic Challenges : Direct amination strategies for the target compound face limitations, necessitating alternative routes like cyclopropanation .
- Catalytic Superiority: Amino and methanol groups synergistically enhance catalytic activity in zinc chelates compared to methyl or bromo analogues .
- Solubility Trends: Methanol derivatives exhibit higher polarity, favoring aqueous solubility over ester-containing compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
